5-chloro-N-[(E)-(dimethylamino)methylidene]-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide
Description
5-Chloro-N-[(E)-(dimethylamino)methylidene]-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a chloro substituent at position 5, a phenyl group at position 3, a 4-nitrobenzyl moiety at position 1, and an (E)-dimethylamino methylidene group on the carboxamide nitrogen. Its structural complexity arises from the interplay of electron-withdrawing (e.g., nitro, chloro) and electron-donating (e.g., dimethylamino) groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
5-chloro-N-(dimethylaminomethylidene)-1-[(4-nitrophenyl)methyl]-3-phenylindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3/c1-28(2)16-27-25(31)24-23(18-6-4-3-5-7-18)21-14-19(26)10-13-22(21)29(24)15-17-8-11-20(12-9-17)30(32)33/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNZWPUTWVNESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=C(C2=C(N1CC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-[(E)-(dimethylamino)methylidene]-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide is a synthetic compound with significant biological activity, particularly in the realm of cancer research and pharmacology. Its molecular formula is C25H21ClN4O3, and it has garnered attention for its potential as an anticancer agent due to its ability to inhibit specific pathways involved in tumor proliferation.
Antiproliferative Effects
Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. In particular, it has been shown to exhibit significant activity against mutant EGFR/BRAF pathways. The following table summarizes the growth inhibition (GI50) values of related compounds, including this compound:
| Compound | Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | Panc-1 (pancreatic) | 29 | EGFR inhibition, halogen bond interaction |
| Erlotinib | Panc-1 | 33 | EGFR inhibitor |
| Compound 3e | MCF-7 (breast) | 29 | Similar mechanism as above |
| Compound 4c | A-549 (lung) | 42 | Inhibition of proliferation pathways |
The compound's most notable feature is its ability to achieve a GI50 value of 29 nM against the Panc-1 cell line, outperforming established drugs like erlotinib. This indicates a strong potential for therapeutic application in treating pancreatic cancer.
The mechanism by which this compound exerts its effects involves several key interactions at the molecular level:
- EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Binding Interactions : It forms significant interactions with amino acid residues within the active site of EGFR, including:
- Pi-Pi interactions with Trp531 and Phe583.
- Halogen bond interactions with Cys532.
- Ionic and hydrogen bonding with Lys483.
These interactions enhance its binding affinity and specificity towards the target receptor, leading to effective inhibition of cancer cell proliferation.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its derivatives:
- A study published in MDPI reported that derivatives similar to this compound demonstrated potent antiproliferative activity across multiple cancer cell lines, with several compounds achieving GI50 values lower than that of traditional chemotherapeutics .
- Another investigation focused on the structure-activity relationship (SAR) of indole derivatives, revealing that modifications at specific positions significantly influenced their biological efficacy .
Safety and Toxicity Profile
While the antiproliferative effects are promising, understanding the safety profile is crucial. Preliminary toxicity assessments indicate that most derivatives tested did not exhibit cytotoxicity at concentrations up to 50 µM, suggesting a favorable safety margin for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related indole-2-carboxamide derivatives, focusing on synthesis, substituent effects, and physicochemical properties.
Structural and Electronic Effects
- Nitrobenzyl vs.
- Imine vs. Amine Linkers: The (E)-dimethylamino methylidene group in the target compound forms a conjugated imine system, which may stabilize the molecule’s planar conformation and alter binding affinity compared to the flexible amine linkers in 11j–11l .
Physicochemical Data Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
